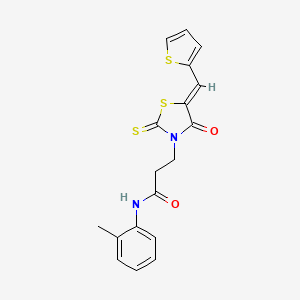

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-12-5-2-3-7-14(12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-13-6-4-10-24-13/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORWHWJWHQMVGU-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thiophene moiety and an amide group. Its structural formula can be represented as follows:

This structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby reducing the production of pro-inflammatory prostaglandins .

- Apoptosis Induction : In cancer cells, it has been shown to interfere with cell cycle regulation and induce apoptosis through activation of caspases, which are critical for programmed cell death .

- Metal Ion Chelation : The thiazolidine ring can chelate metal ions, influencing their biological activity and potentially modulating various signaling pathways.

Antimicrobial Properties

Research indicates that thiazolidinones, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown:

- Cytotoxic Effects : The compound displays cytotoxicity against different cancer cell lines. For instance, it has been reported to effectively reduce cell viability in MCF-7 breast cancer cells .

- Mechanisms of Action : It induces apoptosis and affects mitochondrial membrane potential, leading to increased levels of apoptotic markers such as caspase-8 and caspase-9 .

Comparative Analysis with Similar Compounds

| Compound Type | Key Activities | Unique Features |

|---|---|---|

| Thiazolidinediones | Antidiabetic | Insulin sensitization |

| Thiazolidinones | Antimicrobial, anticancer | Diverse pharmacological profiles |

| Quinoxaline Derivatives | Anticancer | DNA intercalation capabilities |

The uniqueness of this compound lies in its specific combination of thiazolidine and thiophene functionalities, offering distinct therapeutic pathways compared to other similar compounds .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that compounds with thiazolidinone structures exhibit promising anticancer activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound of interest has demonstrated inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cancer cell signaling pathways .

2. Antimicrobial Activity

The thiazolidinone derivatives, including our compound, have been evaluated for antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Therapeutic Applications

1. Drug Development

Given its diverse biological activities, (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is being investigated as a lead compound for drug development in oncology and infectious diseases. Its ability to target specific enzymes involved in disease processes makes it a valuable candidate for further modification and optimization.

2. Structure-Activity Relationship Studies

The structure of this compound allows for extensive modification to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are critical in understanding how changes to the molecular structure can influence biological activity, leading to the development of more potent derivatives.

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- N-(o-tolyl) adds steric bulk compared to smaller substituents like thiazol-2-yl or hydroxylphenyl , which may influence binding to biological targets.

- Chlorine in the 4-chlorobenzylidene analog increases molar mass and electron-withdrawing effects, possibly improving receptor affinity but reducing solubility.

Q & A

Q. What are the established synthetic routes for (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide, and what analytical techniques are critical for characterization?

The synthesis typically involves a Knoevenagel condensation between a thioxothiazolidinone core and a thiophene-derived aldehyde, followed by functionalization with an o-tolyl propanamide group. Key steps include:

- Thiophen-2-ylmethylene introduction : Condensation of 4-oxo-2-thioxothiazolidin-3-yl derivatives with thiophene-2-carbaldehyde under reflux conditions (e.g., ethanol/water with Na₂CO₃) .

- Amidation : Coupling with N-(o-tolyl)propanamide via nucleophilic substitution or acylation reactions .

Characterization methods : - Spectroscopy : FT-IR for C=O (1700–1650 cm⁻¹), C=S (1250–1200 cm⁻¹), and conjugated C=C (1600–1500 cm⁻¹) bonds .

- NMR : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent integration .

- Elemental analysis : Validate purity and stoichiometry .

Q. How can researchers optimize reaction yields for the thiophen-2-ylmethylene conjugation step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde, while aqueous ethanol minimizes side reactions .

- Catalysis : Use of piperidine or acetic acid as catalysts in Knoevenagel reactions improves regioselectivity .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

Advanced Research Questions

Q. What computational methods are suitable for predicting the molecular geometry and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to:

- Predict molecular geometry : Bond lengths, angles, and dihedral angles (e.g., Z-configuration of the thiophene-methylene group) .

- Calculate frontier molecular orbitals : HOMO-LUMO energy gaps (~4–5 eV) to assess reactivity and charge transfer properties .

- Simulate vibrational spectra : Compare computed IR frequencies with experimental data to resolve ambiguities (e.g., C=S vs. C=O stretching modes) .

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

- Solvent effects : Include solvent polarity (e.g., DMSO-d₆) in DFT calculations via the Polarizable Continuum Model (PCM) .

- Conformational averaging : Perform molecular dynamics (MD) simulations to account for rotational isomers affecting ¹H NMR splitting patterns .

- Empirical scaling : Apply linear regression to adjust computed ¹³C shifts based on reference compounds (error margins <5 ppm) .

Q. What strategies are recommended for evaluating the compound’s bioactivity, and how should conflicting assay data be interpreted?

- Targeted assays : Prioritize in vitro models for antibacterial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), or anti-inflammatory (COX-2 inhibition) activity .

- Data conflict resolution :

- Dose-dependent effects : Re-test at varying concentrations (1–100 µM) to confirm dose-response trends.

- Cell line variability : Validate results across multiple lineages (e.g., HeLa vs. HepG2) .

- Mechanistic studies : Use molecular docking to assess binding affinity for targets like EGFR or tubulin, resolving false positives .

Methodological Challenges

Q. What experimental pitfalls arise in confirming the Z-isomer configuration, and how can they be mitigated?

Q. How should researchers design stability studies for this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.